molecular formula C4H10ClOP B073051 Diethylphosphinic chloride CAS No. 1112-37-4

Diethylphosphinic chloride

Cat. No. B073051
CAS RN: 1112-37-4
M. Wt: 140.55 g/mol
InChI Key: KGENPKAWPRUNIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethylphosphinic chloride and related compounds involves reactions with various reagents. For example, [2-(diphenylphosphino)ethyl]diethylamine reacts with copper(II) chloride to yield specific ammonium dichlorocuprate compounds, highlighting a method to synthesize complexes that may include diethylphosphinic chloride as an intermediate or related compound (Newton, Caughman, & Taylor, 1974).

Molecular Structure Analysis

Studies on molecular structures involving diethylphosphinic chloride or related compounds reveal detailed insights into their geometric and electronic configurations. For instance, the molecular structure of ethyl chloride, which shares functional groups with diethylphosphinic chloride, provides a basis for understanding the structural aspects of chlorinated alkyl phosphonates (Hirota, Iijima, & Kimura, 1978).

Chemical Reactions and Properties

Chemical reactions involving diethylphosphinic chloride demonstrate its reactivity and versatility in organic synthesis. For instance, reactions of chlorides, esters, and amides of γ-chloropropylphosphonic and bis-(γ-chloropropyl)phosphinic acid with amines have been studied, showing the formation of derivatives with diethylphosphinic groups (Aleksandrova & Vinokurova, 1969).

Physical Properties Analysis

Physical properties such as solubility, density, melting point, and boiling point are crucial for understanding the behavior of diethylphosphinic chloride in different environments. However, specific studies focusing solely on these physical properties of diethylphosphinic chloride were not identified in the current literature search, indicating a potential gap in research.

Chemical Properties Analysis

The chemical properties of diethylphosphinic chloride, including its reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for its application in synthesis. Reactions of benzylidene chlorides with S-Methyl diethylphosphinothioate, for example, give insight into the electrophilic character and reactivity of diethylphosphinic chloride analogs (Gazizov et al., 2019).

Scientific Research Applications

  • Biological Applications

    • Field : Biochemistry .
    • Application Summary : Phosphinic acids and derivatives are considered as bioisosteric groups. They play significant roles in nature and pervade the living world . Phosphinates and phosphonates are rarely encountered in living organisms but they represent an underused functional group for the development of bioactive compounds .
    • Methods of Application : The synthetic aspects and the biological activities of such compounds are described in the literature .
    • Results or Outcomes : The few synthetic or naturally occurring molecules which contain a phosphinate function play key roles in many different areas of life science .
  • Separation Processes

    • Field : Chemistry .
    • Application Summary : Polymers containing phosphoric, phosphonic and phosphinic acid functionalities in the side chain have main advances in the preparation and application of these materials in separation science .
    • Methods of Application : The most relevant synthesis routes include Arbuzov, Perkow, Mannich, Kabachnik-Fields reactions, etc .
    • Results or Outcomes : These polymers are capable of selective separations proceeding through different mechanisms .
  • Hydrolysis

    • Field : Chemistry .
    • Application Summary : Phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
    • Methods of Application : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
    • Results or Outcomes : The hydrolysis of P-esters is a challenging task .
  • Bioisosteric Groups

    • Field : Life Science .
    • Application Summary : Phosphinic acids and derivatives are considered as bioisosteric groups. They are substituents or functional groups which induce similar biological response . Bioisosterism is a useful strategy to address a number of aspects associated with the development of drug candidates such as improving potency or selectivity, altering physical properties (p K a, solubility), changing metabolic transformation and for industrial purposes relating to acquiring novel intellectual property .
    • Methods of Application : The design of new medicines or crop protection chemicals benefited from the concept of bioisosterism .
    • Results or Outcomes : The few synthetic or naturally occurring molecules which contain a phosphinate function play key roles in many different areas of life science .
  • Phosphorus-Containing Polymers

    • Field : Polymer Chemistry .
    • Application Summary : Phosphorus-containing compounds have found use in numerous fields, especially chemistry and biochemistry . The polymer chemistry of phosphorus is based mostly on compounds possessing stable C-P bonds or ones that are inorganic acids—e.g., phosphonic (R-P(O)(OH) 2), phosphoric (R-O-P(O)(OH) 2) and phosphinic (R-P(H)(O)(OH)) acid or their derivatives .
    • Methods of Application : The most relevant synthesis routes include Arbuzov, Perkow, Mannich, Kabachnik-Fields reactions, etc .
    • Results or Outcomes : These polymers are capable of selective separations proceeding through different mechanisms .
  • Antiviral Agents

    • Field : Medicine .
    • Application Summary : Acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir and Tenofovir play an important role in the treatment of DNA virus and retrovirus infections .
    • Methods of Application : Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus .
    • Results or Outcomes : These have been effective in the treatment of various viral infections .
  • CNS Therapeutics

    • Field : Neuroscience .
    • Application Summary : Some P-esters are known as glutamate and GABA-based CNS therapeutics . Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders (schizophrenia, Parkinson’s disease, pain). GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders (epilepsy, anxiety disorders) .
    • Methods of Application : The use of these P-esters in the treatment of various neurological disorders .
    • Results or Outcomes : These have been effective in the treatment of various neurological disorders .

Safety And Hazards

Diethylphosphinic chloride is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

properties

IUPAC Name

1-[chloro(ethyl)phosphoryl]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGENPKAWPRUNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409374
Record name DIETHYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylphosphinic chloride

CAS RN

1112-37-4
Record name DIETHYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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